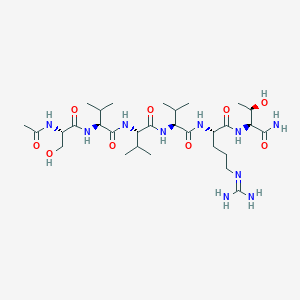

Ac-SVVVRT-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ac-SVVVRT-NH2 ist ein synthetisches Peptid, das für seine Rolle als Modulator des Peroxisomen-Proliferator-aktivierten Rezeptor-Gamma-Coaktivators 1-alpha (PGC-1α) bekannt ist. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Aktivität des humanen PGC-1α-Promotors zu modulieren, Aufmerksamkeit erregt, der für die Regulierung des Energiestoffwechsels und der mitochondrialen Biogenese entscheidend ist .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Festphasenpeptidsynthese (SPPS), eine gängige Methode zur Herstellung von Peptiden. Der Prozess umfasst in der Regel die folgenden Schritte:

Aminosäurekopplung: Sequentielle Zugabe von geschützten Aminosäuren zu einem festen Harz.

Entschützung: Entfernung von Schutzgruppen von den Aminosäuren.

Spaltung: Abtrennung des Peptids vom Harz.

Reinigung: Hochleistungsflüssigchromatographie (HPLC) wird verwendet, um das Peptid zu reinigen.

Chemische Reaktionsanalyse

This compound unterliegt hauptsächlich Reaktionen, die für Peptide typisch sind, darunter:

Oxidation: Kann bei Methioninresten auftreten, falls vorhanden.

Reduktion: Disulfidbrücken, falls vorhanden, können reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga zu erzeugen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid.

Reduktionsmittel: Dithiothreitol (DTT).

Substitutionsreagenzien: Verschiedene Aminosäurederivate.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die an der Peptidsequenz vorgenommen werden .

Vorbereitungsmethoden

The synthesis of Ac-SVVVRT-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

Deprotection: Removal of protecting groups from the amino acids.

Cleavage: Detachment of the peptide from the resin.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

Analyse Chemischer Reaktionen

Ac-SVVVRT-NH2 primarily undergoes reactions typical of peptides, including:

Oxidation: Can occur at methionine residues if present.

Reduction: Disulfide bonds, if any, can be reduced.

Substitution: Amino acid residues can be substituted to create analogs.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide.

Reducing agents: Dithiothreitol (DTT).

Substitution reagents: Various amino acid derivatives.

The major products formed from these reactions depend on the specific modifications made to the peptide sequence .

Wissenschaftliche Forschungsanwendungen

Ac-SVVVRT-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht die Rolle von PGC-1α im Zellstoffwechsel und in der Energiehomöostase.

Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten im Zusammenhang mit mitochondrialer Dysfunktion und Stoffwechselstörungen.

Industrie: Wird bei der Entwicklung von Forschungswerkzeugen und Assays zur Untersuchung von Stoffwechselwegen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch Modulation der Aktivität des humanen PGC-1α-Promotors. Diese Modulation führt zu einem Anstieg der PGC-1α-mRNA-Spiegel und der Anhäufung intrazellulärer Lipide in subkutanen menschlichen Adipozyten. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der PGC-1α-Signalweg, der eine entscheidende Rolle bei der Regulierung der mitochondrialen Biogenese und des Energiestoffwechsels spielt .

Wirkmechanismus

Ac-SVVVRT-NH2 exerts its effects by modulating the activity of the human PGC-1α promoter. This modulation leads to an increase in PGC-1α mRNA levels and the accumulation of intracellular lipids in subcutaneous human adipocytes. The molecular targets and pathways involved include the PGC-1α signaling pathway, which plays a critical role in regulating mitochondrial biogenesis and energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Ac-SVVVRT-NH2 ist einzigartig in seiner spezifischen Modulation des PGC-1α-Promotors. Zu ähnlichen Verbindungen gehören:

SR-18292: Ein PGC-1α-Inhibitor, der die Acetylierung von PGC-1α erhöht und die Gluconeogenese-Genexpression unterdrückt.

ZLN005: Ein potenter Aktivator von PGC-1α.

D-Mannitol: Fördert die Bildung von braunem Fett und verbessert den Insulineffekt durch Aktivierung von PGC-1α.

Mogroside VI B: Aktiviert die PGC-1α-Transkription.

Diese Verbindungen beleuchten die verschiedenen Möglichkeiten, wie PGC-1α moduliert werden kann, wobei this compound sich durch seine spezifische Modulation der Promotoraktivität auszeichnet .

Eigenschaften

Molekularformel |

C30H56N10O9 |

|---|---|

Molekulargewicht |

700.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C30H56N10O9/c1-13(2)20(27(47)36-18(10-9-11-34-30(32)33)25(45)40-23(16(7)42)24(31)44)38-29(49)22(15(5)6)39-28(48)21(14(3)4)37-26(46)19(12-41)35-17(8)43/h13-16,18-23,41-42H,9-12H2,1-8H3,(H2,31,44)(H,35,43)(H,36,47)(H,37,46)(H,38,49)(H,39,48)(H,40,45)(H4,32,33,34)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 |

InChI-Schlüssel |

CUOVGJYWDCHHTD-JAAOUQFMSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CO)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)

![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855564.png)

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)

![2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B10855588.png)

![N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid](/img/structure/B10855597.png)